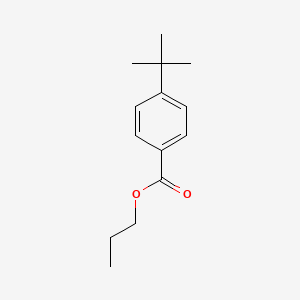

Propyl 4-tert-butylbenzoate

Description

Propyl 4-tert-butylbenzoate is an ester derivative of 4-tert-butylbenzoic acid, where the carboxylic acid group is substituted with a propyl ester moiety. Its structure comprises a tert-butyl group at the para position of the benzene ring, contributing to steric bulk and lipophilicity, and a propyl chain that enhances solubility in organic matrices. This compound is synthesized via acid-catalyzed esterification, a method analogous to the production of methyl 4-tert-butylbenzoate, which employs methane sulfonic acid as a green catalyst under reflux conditions . Applications span pharmaceuticals, fragrances, and cosmetics, where its stability and low volatility are advantageous.

Properties

CAS No. |

6282-27-5 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

propyl 4-tert-butylbenzoate |

InChI |

InChI=1S/C14H20O2/c1-5-10-16-13(15)11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3 |

InChI Key |

IFFIRJMHMXRNHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 4-tert-butylbenzoate can be synthesized through the esterification of 4-tert-butylbenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 4-tert-butylbenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: 4-tert-butylbenzoic acid

Reduction: 4-tert-butylbenzyl alcohol

Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Propyl 4-tert-butylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.

Medicine: It serves as a model compound for studying ester-based drug delivery systems.

Industry: this compound is utilized in the formulation of cosmetics and personal care products due to its stability and non-toxic nature.

Mechanism of Action

The mechanism of action of propyl 4-tert-butylbenzoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 4-tert-butylbenzoic acid and propanol. The released acid can interact with cellular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-tert-Butylbenzoate

- Structural Difference : Methyl ester vs. propyl ester.

- Synthesis: Both compounds are produced via esterification, but Propyl 4-tert-butylbenzoate requires longer-chain alcohols (propanol vs. methanol), leading to milder reaction conditions (e.g., 2 hours at 67°C for methyl ester vs. extended time for propyl) .

- Applications : Methyl derivatives are more volatile, making them suitable for perfumes, while propyl esters are preferred in long-lasting formulations like cosmetics due to higher lipophilicity.

Propyl Paraben (Propyl 4-Hydroxybenzoate)

- Structural Difference : Hydroxyl group at the para position vs. tert-butyl group.

- Properties : Propyl paraben exhibits antimicrobial activity, whereas this compound lacks this due to the absence of a hydroxyl group. The tert-butyl group enhances thermal stability but reduces polarity .

- Regulatory Status: Propyl paraben is regulated in cosmetics (EU restricts concentrations), while this compound faces fewer restrictions but requires safety assessments for novel applications .

4-Propylphenyl 4-(trans-4-Butylcyclohexyl)Benzoate

- Structural Difference : A cyclohexyl-benzoate core vs. a simple benzoate.

- Applications : Used in liquid crystal displays (LCDs) due to its mesogenic properties, unlike this compound, which is primarily a fragrance fixative .

- Thermal Behavior : The cyclohexyl group introduces conformational rigidity, resulting in higher melting points compared to the flexible propyl chain in this compound.

Propyl-Substituted Metal–Organic Frameworks (MOFs)

- Phase Behavior : Propyl groups in MOFs (e.g., (Me3NR)4[Ni(NCS)6], R = propyl) reduce intermolecular S/S interactions seen in ethyl analogs, leading to lower melting points and reversible phase transitions . This compound likely follows similar trends, where bulky substituents disrupt crystallization, enhancing solubility.

Physicochemical and Functional Comparisons

| Property | This compound | Methyl 4-tert-Butylbenzoate | Propyl Paraben | 4-Propylphenyl 4-(trans-4-Butylcyclohexyl)Benzoate |

|---|---|---|---|---|

| Molecular Weight | ~220 g/mol (estimated) | ~192 g/mol | 180.2 g/mol | ~430 g/mol |

| Solubility | High in organic solvents | High in polar solvents | Moderate in water/ethanol | Low in water, high in toluene |

| Thermal Stability | High (tert-butyl group) | Moderate | Decomposes at ~150°C | Very high (mesogenic phase transitions) |

| Primary Applications | Fragrances, cosmetics | Perfumes, flavorants | Preservatives | Liquid crystals, optical materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.